molecular formula C19H15F9N2O2 B11482459 7,7-dimethyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione

7,7-dimethyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione

Cat. No.: B11482459
M. Wt: 474.3 g/mol
InChI Key: QBKZAUKTLCFMBZ-UHFFFAOYSA-N
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Description

7,7-dimethyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a quinazoline core

Preparation Methods

The synthesis of 7,7-dimethyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds that include trifluoromethyl groups. Common reaction conditions include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the quinazoline core. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of tetrahydroquinazoline derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,7-dimethyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, 7,7-dimethyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione is unique due to its multiple trifluoromethyl groups and the quinazoline core. Similar compounds include:

These compounds share some structural features but differ in their specific applications and chemical properties.

Properties

Molecular Formula

C19H15F9N2O2

Molecular Weight

474.3 g/mol

IUPAC Name

7,7-dimethyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-6,8-dihydro-3H-quinazoline-2,5-dione

InChI

InChI=1S/C19H15F9N2O2/c1-15(2)7-11-13(12(31)8-15)16(18(23,24)25,19(26,27)28)29-14(32)30(11)10-5-3-9(4-6-10)17(20,21)22/h3-6H,7-8H2,1-2H3,(H,29,32)

InChI Key

QBKZAUKTLCFMBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(NC(=O)N2C3=CC=C(C=C3)C(F)(F)F)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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